8S-hydroxylobel-9-ene
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Overview
Description
8S-hydroxylobel-9-ene is a small molecular compound with the chemical formula C22H27NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8S-hydroxylobel-9-ene involves several steps, including the hydroxylation of lobel-9-ene. The reaction conditions typically require specific reagents and catalysts to achieve the desired stereochemistry and yield. The synthetic routes may involve the use of organic solvents, temperature control, and purification techniques to isolate the compound .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of recombinant Escherichia coli cells expressing specific enzymes to hydroxylate the precursor molecules. This method allows for the quantitative production of the compound with high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
8S-hydroxylobel-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
8S-hydroxylobel-9-ene has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, including its role as a discovery agent for new drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8S-hydroxylobel-9-ene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8S-hydroxylobel-9-ene include:
- 8R-hydroxylobel-9-ene
- 10S-hydroxylobel-7-ene
- Lobelane
- N-methyl-2,6-cis-bis-(naphthylene-1-ethyl)piperidine (1-NAP-lobelane)
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27NO |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(1S)-2-[(2R,6S)-1-methyl-6-[(E)-2-phenylethenyl]piperidin-2-yl]-1-phenylethanol |
InChI |
InChI=1S/C22H27NO/c1-23-20(16-15-18-9-4-2-5-10-18)13-8-14-21(23)17-22(24)19-11-6-3-7-12-19/h2-7,9-12,15-16,20-22,24H,8,13-14,17H2,1H3/b16-15+/t20-,21+,22-/m0/s1 |
InChI Key |
IKYXUFYHDWVXST-HTNBDEJSSA-N |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1/C=C/C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN1C(CCCC1C=CC2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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